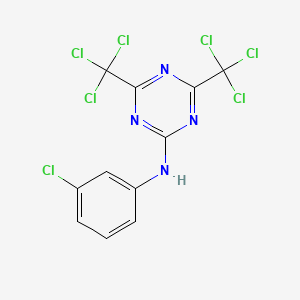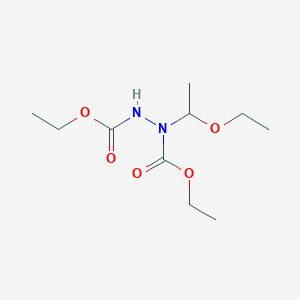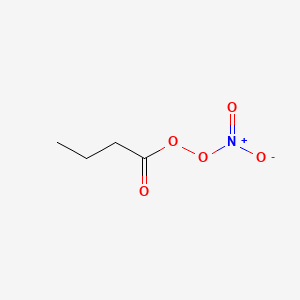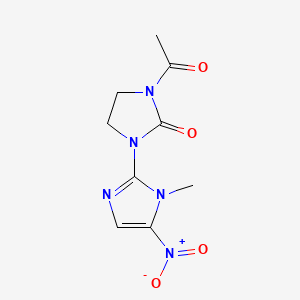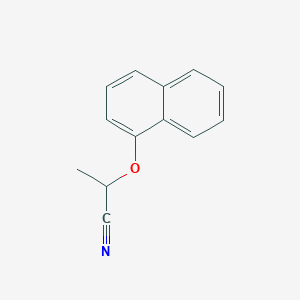
Propionitrile, 2-(1-naphthyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionitrile, 2-(1-naphthyloxy)- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propionitrile backbone, with a naphthyloxy group attached to the second carbon of the propionitrile chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propionitrile, 2-(1-naphthyloxy)- can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be made by dehydrating amides. This is done by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production of propionitrile, 2-(1-naphthyloxy)- typically involves the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are efficient and scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Propionitrile, 2-(1-naphthyloxy)- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The nitrile group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents include halogens and other nucleophiles.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted nitriles.
Applications De Recherche Scientifique
Propionitrile, 2-(1-naphthyloxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: It is used as a solvent and in the production of other chemicals
Mécanisme D'action
The mechanism of action of propionitrile, 2-(1-naphthyloxy)- involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile: A simple aliphatic nitrile with a lower boiling point.
Aminopropionitrile: Contains an amino group in addition to the nitrile group.
Malononitrile: Contains two nitrile groups.
Pivalonitrile: A branched nitrile.
Butyronitrile: A longer-chain aliphatic nitrile.
Uniqueness
Propionitrile, 2-(1-naphthyloxy)- is unique due to the presence of the naphthyloxy group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from simpler nitriles and allows for more diverse reactivity and functionality.
Propriétés
Numéro CAS |
35736-15-3 |
|---|---|
Formule moléculaire |
C13H11NO |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2-naphthalen-1-yloxypropanenitrile |
InChI |
InChI=1S/C13H11NO/c1-10(9-14)15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,1H3 |
Clé InChI |
IOUJSARVAFXOBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)OC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
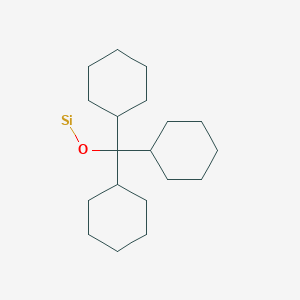
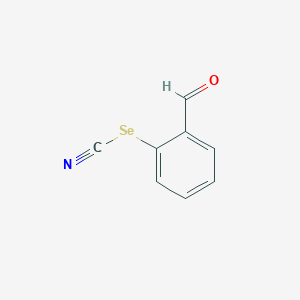
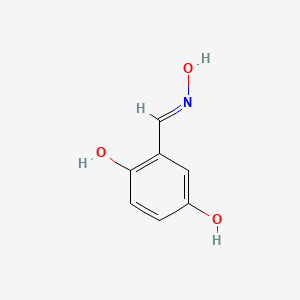
![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)

